N~1~-(2-isopropylphenyl)glycinamide hydrochloride
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Overview
Description
N~1~-(2-Isopropylphenyl)glycinamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a glycinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-isopropylphenyl)glycinamide hydrochloride typically involves the reaction of 2-isopropylaniline with glycine derivatives under controlled conditions. The process can be summarized as follows:
Starting Materials: 2-Isopropylaniline and glycine or its derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The 2-isopropylaniline is reacted with glycine in a suitable solvent, such as dichloromethane, under stirring at room temperature. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N1-(2-isopropylphenyl)glycinamide hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N1-(2-Isopropylphenyl)glycinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N~1~-(2-Isopropylphenyl)glycinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-isopropylphenyl)glycinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
N~1~-(2-Isopropylphenyl)glycinamide hydrochloride can be compared with other glycinamide derivatives:
N~1~-(2-Methylphenyl)glycinamide: Similar structure but with a methyl group instead of an isopropyl group.
N~1~-(2-Ethylphenyl)glycinamide: Contains an ethyl group instead of an isopropyl group.
N~1~-(2-Propylphenyl)glycinamide: Features a propyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in N1-(2-isopropylphenyl)glycinamide hydrochloride imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other glycinamide derivatives and valuable for specific applications.
Biological Activity
N~1~-(2-isopropylphenyl)glycinamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an isopropyl group attached to a phenyl ring and an amide functional group. This configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including receptors and enzymes. The compound can function as a ligand, modulating the activity of these targets, which is crucial for its pharmacological effects .
Potential Targets
- Receptors : The compound may bind to specific receptors involved in various signaling pathways.
- Enzymes : It has been suggested that this compound could inhibit certain enzymes, impacting metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .
- Skin Depigmentation : A clinical trial demonstrated that glycinamide hydrochloride (related to N~1~-(2-isopropylphenyl)glycinamide) has significant skin depigmentation efficacy. The study showed a reduction in melanin levels and improvement in skin lightness after topical application over eight weeks .
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of glycinamide derivatives, suggesting that they may play a role in protecting neuronal cells from oxidative stress and apoptosis .
Clinical Trial on Skin Depigmentation
A double-blind clinical trial evaluated the efficacy of glycinamide hydrochloride in reducing skin hyperpigmentation. Over eight weeks, participants showed statistically significant improvements in skin color parameters such as the melanin index and L* value (lightness). No adverse effects were reported, indicating a favorable safety profile for topical applications .
Antimicrobial Efficacy
In vitro studies have indicated that related compounds exhibit antimicrobial activity against resistant strains of bacteria. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) that suggest potential as novel antibacterial agents .
Data Tables
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
SJPAKDGOHSOCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN |
Origin of Product |
United States |
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